1-Amino-1-deoxyhexitol 6-stearate
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Overview
Description
1-Amino-1-deoxyhexitol 6-stearate is a chemical compound with the molecular formula C24H49NO6. It is known for its unique structure, which combines an amino group with a deoxyhexitol backbone and a stearate ester. This compound is utilized in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-deoxyhexitol 6-stearate typically involves the esterification of 1-amino-1-deoxyhexitol with stearic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-deoxyhexitol 6-stearate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed:
Oxidation: Oximes or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
1-Amino-1-deoxyhexitol 6-stearate finds applications in various fields, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-Amino-1-deoxyhexitol 6-stearate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. Additionally, the stearate ester moiety can influence the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
1-Amino-1-deoxyhexitol 6-palmitate: Similar structure but with a palmitate ester instead of stearate.
1-Amino-1-deoxyhexitol 6-oleate: Contains an oleate ester, differing in the degree of unsaturation.
1-Amino-1-deoxyhexitol 6-linoleate: Features a linoleate ester, with multiple double bonds.
Uniqueness: 1-Amino-1-deoxyhexitol 6-stearate is unique due to its specific combination of an amino group and a stearate ester, which imparts distinct physicochemical properties. This uniqueness makes it valuable for targeted applications where specific reactivity and interactions are required.
Properties
CAS No. |
85006-18-4 |
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Molecular Formula |
C24H49NO6 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(6-amino-2,3,4,5-tetrahydroxyhexyl) octadecanoate |
InChI |
InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-24,26-27,29-30H,2-19,25H2,1H3 |
InChI Key |
LRYMEBMAVMZPKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CN)O)O)O)O |
Origin of Product |
United States |
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